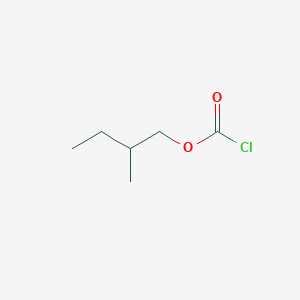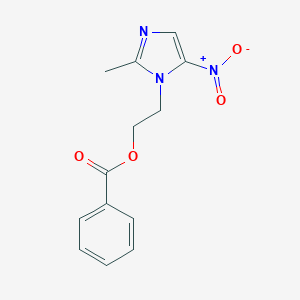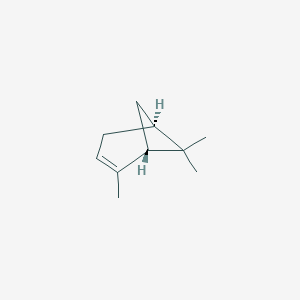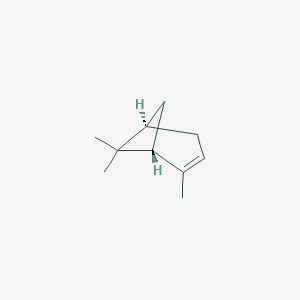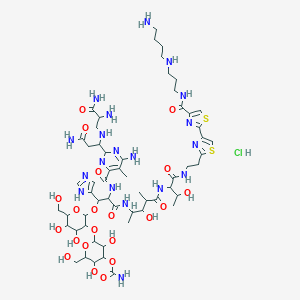
Bleomycin A5 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bleomycin A5 hydrochloride is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is known for its antitumor properties and is used in the treatment of various cancers, including head and neck malignancies, lymphoma, and testicular tumors . This compound works by inhibiting DNA synthesis, leading to cell death.
Mechanism of Action
Target of Action
Bleomycin A5 primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . It has also been shown to increase the activity of caspase-3 and p53 , and inhibit telomerase activity , leading to apoptosis .
Mode of Action
The compound interacts with its targets by chelating metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This leads to DNA damage and, ultimately, cell death . At high concentrations, cellular RNA and protein synthesis are also suppressed .
Biochemical Pathways
The primary biochemical pathway affected by Bleomycin A5 is DNA synthesis. The compound’s ability to cleave DNA disrupts normal cellular replication and transcription processes . Additionally, the increase in caspase-3 and p53 activity, along with the inhibition of telomerase, leads to the initiation of the apoptosis pathway .
Pharmacokinetics
While specific pharmacokinetic data for Bleomycin A5 is limited, it is known that the bioavailability of Bleomycin (a mixture of mainly two compounds A2 and B2) is 100% following intramuscular administration, and 70% following subcutaneous administration . The elimination half-life is approximately two hours, and it is primarily excreted by the kidneys (60-70%) .
Result of Action
The primary result of Bleomycin A5’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and increasing the activity of pro-apoptotic proteins, the compound effectively halts cell growth and triggers cell death .
Action Environment
The action, efficacy, and stability of Bleomycin A5 can be influenced by various environmental factors. For instance, the DNA-cleaving actions of Bleomycin are dependent on oxygen and metal ions . Furthermore, the compound’s cytotoxicity can vary among different cell lines, potentially due to differences in cellular uptake, DNA repair rate, and/or drug detoxification .
Biochemical Analysis
Biochemical Properties
Bleomycin A5 Hydrochloride is known to bind DNA and induce DNA cleavage and strand breaks . This ability to produce DNA breaks leads to cell death . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to inhibit the synthesis of deoxyribonucleic acid (DNA), and at high concentrations, it can also suppress cellular RNA and protein synthesis .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function by altering cell cycle regulation, inhibiting proliferation, and inducing apoptosis . It also decreases tumor size in cellular and animal models of hemangioma . Furthermore, it has been shown to induce in vivo fibrosis and inflammation by generating peroxynitrites, a strong oxidizing agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA. It selectively inhibits the synthesis of DNA, leading to DNA cleavage and strand breaks . This DNA damage triggers cell death, thereby exerting its antitumor effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that administration of single or multiple doses of Bleomycin by various routes induces pulmonary fibrosis, with significant dose-dependent mortality .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells .
Subcellular Localization
Given its DNA-binding properties, it is likely that it localizes to the nucleus where it interacts with DNA to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bleomycin A5 hydrochloride is typically prepared through fermentation processes involving Streptomyces verticillus. The fermentation broth is then subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize yield. The purification process includes multiple steps to ensure the removal of impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Bleomycin A5 hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic effects .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal ions (primarily iron), oxygen, and various reducing agents. The reaction conditions often involve specific pH levels, temperatures, and the presence of cofactors to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound include DNA adducts and cleaved DNA fragments. These products result from the compound’s ability to bind to DNA and induce strand breaks, leading to cell death .
Scientific Research Applications
Bleomycin A5 hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Bleomycin A5 hydrochloride is part of the bleomycin family of antibiotics, which includes Bleomycin A2 and Bleomycin B2. These compounds share similar structures and mechanisms of action but differ in their specific chemical compositions and therapeutic applications .
Similar Compounds
Bleomycin A2: Another member of the bleomycin family, used in cancer therapy.
Bleomycin B2: Similar to Bleomycin A2, with slight variations in its chemical structure.
Phleomycin: A related glycopeptide antibiotic with similar DNA-cleaving properties.
Zeocin: Another member of the bleomycin family, used as a selection antibiotic in molecular biology.
This compound stands out due to its specific applications in cancer therapy and its unique ability to induce DNA strand breaks through the formation of reactive oxygen species.
Properties
CAS No. |
55658-47-4 |
|---|---|
Molecular Formula |
C57H90ClN19O21S2 |
Molecular Weight |
1477.0 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55-,56-;/m0./s1 |
InChI Key |
NRVKJXFKQWUKCB-GIIHLZIVSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Related CAS |
11116-32-8 (Parent) |
Synonyms |
N1-[3-[(4-Aminobutyl)amino]propyl]bleomycinamide Hydrochloride Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


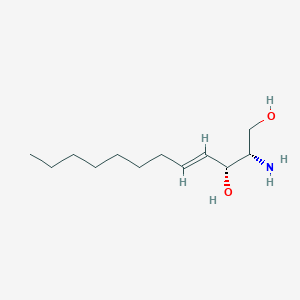
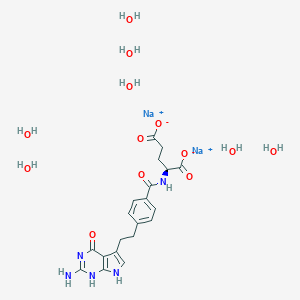
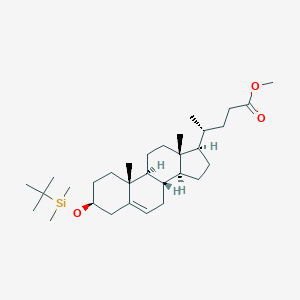
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
